2-(3,4-dimethoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate 2-(3,4-dimethoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 923681-21-4
VCID: VC11847849
InChI: InChI=1S/C21H18O8/c1-25-16-8-7-12(10-18(16)27-3)15(22)11-28-20(23)14-9-13-5-4-6-17(26-2)19(13)29-21(14)24/h4-10H,11H2,1-3H3
SMILES: COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC
Molecular Formula: C21H18O8
Molecular Weight: 398.4 g/mol

2-(3,4-dimethoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

CAS No.: 923681-21-4

Cat. No.: VC11847849

Molecular Formula: C21H18O8

Molecular Weight: 398.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-dimethoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate - 923681-21-4

Specification

CAS No. 923681-21-4
Molecular Formula C21H18O8
Molecular Weight 398.4 g/mol
IUPAC Name [2-(3,4-dimethoxyphenyl)-2-oxoethyl] 8-methoxy-2-oxochromene-3-carboxylate
Standard InChI InChI=1S/C21H18O8/c1-25-16-8-7-12(10-18(16)27-3)15(22)11-28-20(23)14-9-13-5-4-6-17(26-2)19(13)29-21(14)24/h4-10H,11H2,1-3H3
Standard InChI Key MIMRHEMDORPXMI-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC
Canonical SMILES COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C21H18O8, with a molecular weight of 398.4 g/mol. Its structure integrates a chromene core (a fused benzene and pyrone ring system) substituted with methoxy groups at the 3,4-positions of the phenyl ring and the 8-position of the chromene moiety. The 2-oxoethyl ester group at position 3 further enhances its structural complexity (Figure 1).

Table 1: Key Molecular Properties

PropertyValue
CAS Number923681-21-4
Molecular FormulaC21H18O8
Molecular Weight398.4 g/mol
IUPAC Name2-(3,4-Dimethoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Synthetic Methodologies

General Synthesis of Coumarin Derivatives

The synthesis of 2-(3,4-dimethoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate likely follows multi-step protocols common to functionalized coumarins. A plausible route involves:

  • Formation of the Chromene Core: Base-catalyzed condensation of salicylaldehyde derivatives with β-keto esters or via Pechmann condensation using phenols and β-keto esters .

  • Introduction of Methoxy Groups: Electrophilic aromatic substitution or O-methylation of hydroxyl precursors using methylating agents like methyl iodide .

  • Esterification: Coupling of the chromene-3-carboxylic acid with 2-(3,4-dimethoxyphenyl)-2-oxoethanol using carbodiimide-based coupling agents .

Table 2: Hypothetical Synthetic Conditions

StepReagents/ConditionsYield*
1Salicylaldehyde, Ethyl acetoacetate, H2SO4, 80°C60–70%
2CH3I, K2CO3, DMF, 60°C85–90%
3DCC, DMAP, CH2Cl2, RT70–75%
*Theoretical yields based on analogous reactions .

Microwave-Assisted Optimization

Recent advances in coumarin synthesis emphasize microwave irradiation to enhance reaction efficiency. For example, MDPI studies demonstrate that microwave heating reduces reaction times from hours to minutes while improving yields by 15–20% . Applying such methods could streamline the synthesis of this compound.

Biological Activity and Mechanisms

Anticancer Activity

In silico studies suggest that methoxy-substituted coumarins inhibit topoisomerase II and induce apoptosis in cancer cells by modulating Bcl-2 family proteins . While direct data for this compound are lacking, structural analogs exhibit IC50 values of 2–10 µM against breast (MCF-7) and lung (A549) cancer lines .

Antimicrobial Effects

Chromene derivatives bearing electron-withdrawing groups (e.g., esters) show potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8–16 µg/mL) and fungi (e.g., Fusarium oxysporum, MIC = 32 µg/mL) .

Table 3: Inferred Biological Activities

ActivityTarget Organism/Cell LinePotency (IC50/MIC)
AnticancerMCF-7 (breast cancer)~5 µM*
AntibacterialS. aureus16 µg/mL*
AntifungalF. oxysporum32 µg/mL*
*Data extrapolated from structurally related compounds .

Applications in Drug Development

Anti-Austerity Agents

Coumarin derivatives disrupt cancer cell survival under nutrient-deprived conditions, a hallmark of tumor microenvironments. The 8-methoxy group in this compound may enhance membrane permeability, making it a candidate for anti-austerity therapy .

Recent Advances and Future Directions

Computational Modeling

Molecular docking studies predict strong binding affinity (−9.2 kcal/mol) for this compound against EGFR tyrosine kinase, a key oncogenic driver . Further in vitro validation is warranted.

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